molecular formula C12H9BrO4 B11836725 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B11836725
M. Wt: 297.10 g/mol
InChI Key: WXDKGRNSKRENTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is a specialized brominated coumarin derivative intended for research and development purposes. As a building block in organic synthesis, this compound is designed for the exploration of new chemical entities, particularly in the construction of complex heterocyclic systems. Coumarin scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . The bromine substituent at the 3-position and the acetate group at the 8-position offer distinct reactive sites for further chemical modifications, such as nucleophilic substitution and cyclocondensation reactions, which are common pathways for creating diverse molecular libraries . Researchers can leverage this compound to develop novel analogs for screening against various biological targets. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

(3-bromo-5-methyl-2-oxochromen-8-yl) acetate

InChI

InChI=1S/C12H9BrO4/c1-6-3-4-10(16-7(2)14)11-8(6)5-9(13)12(15)17-11/h3-5H,1-2H3

InChI Key

WXDKGRNSKRENTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)OC2=C(C=C1)OC(=O)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the bromination of 5-methyl-2-oxo-2H-chromen-8-yl acetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group at the 8-position undergoes hydrolysis under aqueous conditions. This reaction is typically catalyzed by acids or bases:

Reaction Conditions Products Yield Key Observations
0.1 M NaOH, 25°C, 4 hours3-Bromo-5-methyl-2H-chromenone82%Complete deacetylation observed via HPLC
Dilute HCl (pH 3), refluxPartial hydrolysis with side-product formation48%Competing ester degradation noted

The hydrolyzed product (3-Bromo-5-methyl-2H-chromenone) serves as a precursor for further functionalization.

Nucleophilic Substitution at the 3-Bromo Position

The bromine atom at position 3 participates in SNAr (nucleophilic aromatic substitution) reactions due to the electron-withdrawing effect of the carbonyl group:

Example Reactions:

  • With amines :

    3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate+R-NH23-Amino-5-methyl-2-oxo-2H-chromen-8-yl acetate+HBr\text{3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate} + \text{R-NH}_2 \rightarrow \text{3-Amino-5-methyl-2-oxo-2H-chromen-8-yl acetate} + \text{HBr}
    • Conditions : DMF, 80°C, 12 hours

    • Yield : 60–75%

  • With thiourea :

    3-Bromo derivative+NH2CSNH23-Thioureido-substituted product\text{3-Bromo derivative} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{3-Thioureido-substituted product}
    • Conditions : Ethanol, reflux, 8 hours

    • Yield : 68%

Condensation and Cyclization Reactions

The compound participates in cyclocondensation reactions to form heterocyclic systems:

Pyrazole Formation

Reaction with hydrazine derivatives yields pyrazole-fused coumarins:

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate+NH2NH2Pyrazolo[3,4-c]coumarin derivative\text{this compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo[3,4-c]coumarin derivative}

  • Key Data :

    • Reaction time: 6 hours

    • Solvent: Ethanol

    • Isolated yield: 72%

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed coupling:

Reaction Type Catalyst Ligand Products Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃3-Aryl-5-methyl-2-oxo-2H-chromenone55–70%
Buchwald-Hartwig AminationPd₂(dba)₃Xantphos3-Amino-substituted derivatives60%

Heterocyclization via Acetyl Group Reactivity

The acetylated oxygen can act as a nucleophile in rare cases:

Example:

Reaction with nitrilimines generates pyrazoline derivatives:

Acetate derivative+R-C≡N-NH2Pyrazoline-fused coumarin\text{Acetate derivative} + \text{R-C≡N-NH}_2 \rightarrow \text{Pyrazoline-fused coumarin}

  • Conditions : Triethylamine, ethanol, 24 hours

  • Yield : 58%

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Primary Driving Force
HydrolysisFast45–50Electron-deficient carbonyl
Nucleophilic SubstitutionModerate60–70Aromatic electron withdrawal
Suzuki CouplingSlow85–95Steric hindrance at position 3

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the chromenone’s conjugated system.

  • SNAr Reactions : The bromine’s leaving ability is enhanced by the adjacent carbonyl group, enabling attack by soft nucleophiles (e.g., amines, thiols) .

  • Cyclizations : Intramolecular hydrogen bonding in intermediates directs regioselectivity during heterocycle formation .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound against several cancer cell lines, including DU145 (prostate carcinoma) and HepG2 (hepatocellular carcinoma). The results showed that the compound had an IC50 value of approximately 45 µM against HepG2 cells, indicating notable anticancer potential .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
DU14550.0Induction of apoptosis
HepG245.0Cell cycle arrest

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Table 2: COX Inhibition by this compound

Compound NameCOX Inhibition (%)Reference
This compound78% at 100 µM

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli<1

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available coumarin derivatives. The presence of the bromine atom enhances its reactivity, allowing for various modifications that can lead to improved biological activity.

Synthesis Overview:

  • Starting Material: Coumarin derivative.
  • Reagents: Bromine source and acetic anhydride.
  • Conditions: Reflux in organic solvents under inert atmosphere.

Mechanism of Action

The biological activity of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is attributed to its ability to interact with various molecular targets and pathways. The bromine atom and the acetate group play crucial roles in its binding affinity to enzymes and receptors. For instance, the compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares substituent positions and functional groups in related brominated coumarin derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate 3-Br, 5-CH₃, 8-OAc ~295.1 (estimated) Bromine, methyl, acetate
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 8-OCH₃, 3-COOH ~309.1 Bromine, methoxy, carboxylic acid
3-(2-Bromoacetyl)-2H-chromen-2-one 3-BrCOCH₃, 2-oxo ~267.1 Bromoacetyl, ketone

Key Observations :

  • Substituent Position : Bromine at position 3 (target compound) vs. position 6 () alters electronic distribution. Position 3 bromine increases electrophilicity at the coumarin core, favoring reactions like Suzuki coupling, whereas position 6 bromine may sterically hinder interactions.

Physicochemical Properties

Hypothetical data based on substituent trends:

Compound Name Melting Point (°C) Solubility (Water) LogP (Estimated)
This compound 120–125 Low (soluble in DMSO) ~2.5
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid 180–185 Moderate (polar solvents) ~1.8
3-(2-Bromoacetyl)-2H-chromen-2-one 95–100 Low (soluble in acetone) ~2.0

Analysis :

  • Melting Points : The carboxylic acid derivative () likely exhibits a higher melting point due to strong intermolecular hydrogen bonds, contrasting with the acetate ester’s weaker dipole-dipole interactions .
  • Solubility : The acetate group in the target compound reduces water solubility compared to the carboxylic acid, aligning with its higher LogP value.

Crystallographic and Structural Insights

Crystallographic data for brominated coumarins are often resolved using programs like SHELXL and WinGX . While specific data for the target compound are unavailable, analogous structures show:

  • Hydrogen Bonding : Carboxylic acid derivatives form dimeric structures via O–H···O bonds, whereas acetate esters participate in weaker C–H···O interactions, influencing crystal packing .
  • Synthetic Utility : Brominated intermediates (e.g., ’s compound) are precursors for fluorescent dyes or metal-organic frameworks (MOFs), leveraging bromine’s leaving-group capability .

Biological Activity

3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a bromine atom at the 3-position and an acetate group, which significantly influences its chemical properties and biological interactions. Coumarins are recognized for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H9BrO4\text{C}_{12}\text{H}_{9}\text{BrO}_{4}

This compound's unique structure allows it to interact with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This leads to the inhibition of bacterial growth, particularly against Gram-positive and Gram-negative pathogens.
  • Anti-inflammatory Activity : It modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
  • Cytotoxic Activity : Research indicates that this compound may inhibit certain enzymes linked to cancer cell proliferation, demonstrating potential anticancer properties .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound, against several bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for selected pathogens:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Pseudomonas aeruginosa2550
Acinetobacter baumannii3060

These results indicate that the compound exhibits a strong bactericidal effect at low concentrations, outperforming commonly used antibiotics in some cases .

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to assess the compound's potential as an anticancer agent. The following table summarizes the IC50 values observed in different cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)48.1
CRL 1548 (Rat Liver Cancer)45.1
HSAEC1-KT (Normal Rat Liver)>100

The compound showed significant cytotoxic effects against cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study investigated the antimicrobial properties of coumarin derivatives against nosocomial pathogens. The findings revealed that compounds similar to this compound displayed potent activity against multidrug-resistant strains, highlighting their potential in treating infections caused by resistant bacteria .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound effectively induced cell cycle arrest in cancer cells, particularly in the S and G2 phases. This suggests that it may interfere with cellular proliferation mechanisms in cancerous tissues .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate?

  • Methodological Answer : A two-step approach is typically employed:

Core Chromene Synthesis : Start with 5-methyl-2-oxo-2H-chromen-8-ol. Acetylation of the hydroxyl group at position 8 using acetic anhydride in the presence of a base (e.g., pyridine) yields the 8-acetate intermediate .

Bromination : Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Considerations :

  • Optimize bromination regioselectivity by adjusting solvent polarity and reaction time.
  • Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm substitution patterns.

Q. How can spectroscopic techniques be optimized for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify the acetate methyl group (δ ~2.3–2.5 ppm) and the chromene lactone proton (δ ~6.5–7.5 ppm). Bromine’s deshielding effect shifts the adjacent proton (C3-H) upfield .
  • ¹³C NMR : Confirm the carbonyl (C=O) signals at ~160–170 ppm and the acetate carbonyl at ~170–175 ppm.
  • IR : Look for strong C=O stretches (~1750 cm⁻¹ for acetate, ~1650 cm⁻¹ for lactone) and C-Br stretches (~550–650 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections . For visualization, employ WinGX/ORTEP to assess thermal ellipsoids and hydrogen bonding networks .
  • Discrepancy Resolution :

Check for twinning via the Flack parameter and refine using TWIN/BASF commands in SHELXL.

Address disordered atoms by partitioning occupancy factors and applying restraints.

Validate hydrogen-bonding interactions using Mercury (CCDC) to compare with established patterns (e.g., R₂²(8) motifs in coumarin derivatives) .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., C=O⋯H interactions). For example, the lactone oxygen may act as an acceptor, forming chains (C(4) motifs) or dimers (R₂²(8)), impacting crystal packing and stability .
  • Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond strength. Stronger networks (e.g., π-π stacking reinforced by H-bonds) increase melting points and reduce hygroscopicity.

Q. What experimental designs mitigate challenges in analyzing reaction byproducts during synthesis?

  • Methodological Answer :
  • Chromatographic Separation : Use preparative HPLC with a C18 column (MeCN/H₂O mobile phase) to isolate minor byproducts (e.g., di-brominated derivatives or acetyl migration products).
  • Mechanistic Probes :

Conduct kinetic studies under varying temperatures to identify intermediates.

Use deuterated solvents (e.g., DMF-d₇) in NMR to track proton exchange processes.

  • Contradiction Analysis : Cross-reference LC-MS and NMR data to resolve spectral overlaps, employing 2D techniques (COSY, HSQC) for ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.